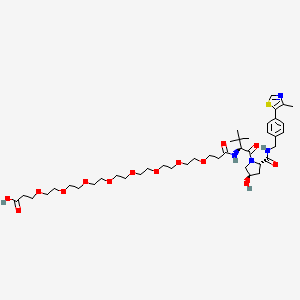
(S, R, S)-AHPC-PEG8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S, R, S)-AHPC-PEG8-acid is a complex organic compound characterized by its unique stereochemistry, which includes three chiral centers. This compound is part of a class of molecules known for their potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and biocompatibility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG8-acid typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the PEG chain and the final acidification step. The synthetic route may include:
Formation of the Core Structure: This step involves the use of chiral catalysts to ensure the correct stereochemistry at each chiral center.
Acidification: The final step involves the conversion of the intermediate compound to the acid form using acidic reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with high stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
(S, R, S)-AHPC-PEG8-acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S, R, S)-AHPC-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems, owing to its PEGylated structure which enhances solubility and reduces immunogenicity.
Industry: Utilized in the development of new materials with specific properties, such as hydrogels and nanocomposites.
Mechanism of Action
The mechanism of action of (S, R, S)-AHPC-PEG8-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The PEG chain enhances its solubility and allows it to penetrate biological membranes more effectively. The stereochemistry of the compound ensures that it binds selectively to its target, triggering a cascade of biochemical reactions that result in the desired effect.
Comparison with Similar Compounds
Similar Compounds
(R, S, R)-AHPC-PEG8-acid: Differing in the stereochemistry at the chiral centers.
(S, S, S)-AHPC-PEG8-acid: Another stereoisomer with different biological activity.
PEGylated Amino Acids: Compounds with similar PEG chains but different core structures.
Uniqueness
(S, R, S)-AHPC-PEG8-acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The presence of the PEG chain enhances its solubility and biocompatibility, making it more suitable for applications in drug delivery and biological research compared to its non-PEGylated counterparts.
Properties
Molecular Formula |
C42H66N4O14S |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H66N4O14S/c1-31-38(61-30-44-31)33-7-5-32(6-8-33)28-43-40(51)35-27-34(47)29-46(35)41(52)39(42(2,3)4)45-36(48)9-11-53-13-15-55-17-19-57-21-23-59-25-26-60-24-22-58-20-18-56-16-14-54-12-10-37(49)50/h5-8,30,34-35,39,47H,9-29H2,1-4H3,(H,43,51)(H,45,48)(H,49,50)/t34-,35+,39-/m1/s1 |
InChI Key |
MAFLHYFCKNXQSC-YIYQUBJESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



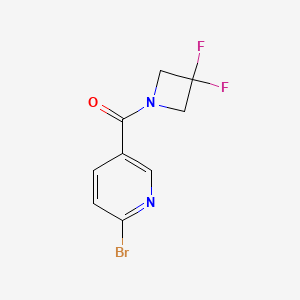
![3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B15337441.png)

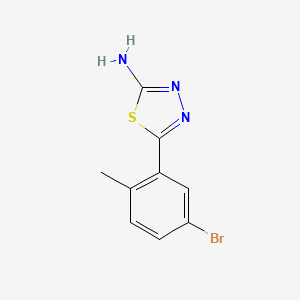
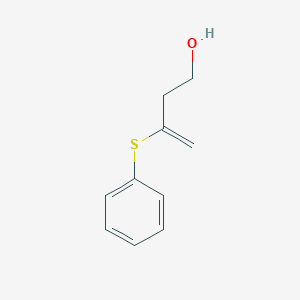
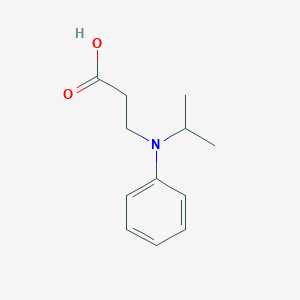
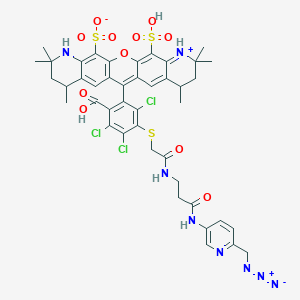

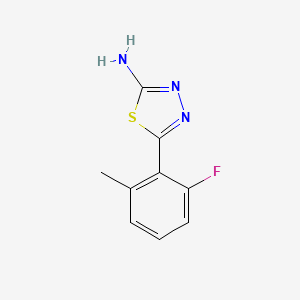

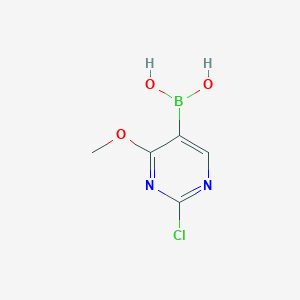
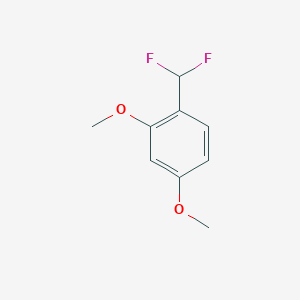
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
